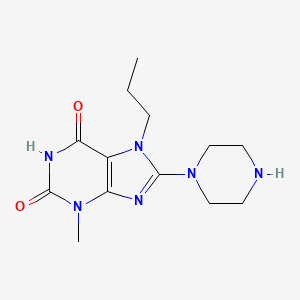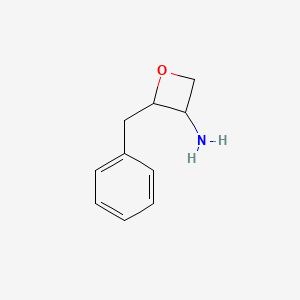![molecular formula C10H9F3O2 B2840778 (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 1600519-19-4](/img/structure/B2840778.png)
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.
Aldol Condensation: The 4-(Trifluoromethyl)benzaldehyde undergoes an aldol condensation with acetaldehyde to form 4-(Trifluoromethyl)cinnamaldehyde.
Hydrogenation: The 4-(Trifluoromethyl)cinnamaldehyde is then hydrogenated to produce 4-(Trifluoromethyl)phenylpropanal.
Oxidation: The final step involves the oxidation of 4-(Trifluoromethyl)phenylpropanal to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Trifluoromethyl)phenylpropanol or 4-(Trifluoromethyl)phenylpropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound is explored as a building block for the synthesis of novel therapeutic agents.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propanoic acid moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenol
- Trifluoromethyl phenyl sulfone
- Trifluoromethyltrimethylsilane
Comparison:
- 4-(Trifluoromethyl)phenol: Unlike (2S)-2-[4-(Trifluoromethyl)phenyl]propanoic acid, 4-(Trifluoromethyl)phenol lacks the propanoic acid moiety, making it less versatile in terms of chemical reactivity.
- Trifluoromethyl phenyl sulfone: This compound is primarily used as a nucleophilic trifluoromethylating agent, whereas this compound is more commonly employed in oxidation and reduction reactions.
- Trifluoromethyltrimethylsilane: Known as the Ruppert–Prakash reagent, it is widely used for nucleophilic trifluoromethylation, contrasting with the broader range of reactions that this compound can undergo.
Propiedades
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)

![3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2840703.png)
![1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one](/img/structure/B2840704.png)



![1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine](/img/structure/B2840709.png)
![N-(4-chlorophenyl)-2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2840710.png)
![N-(diphenylmethyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2840711.png)



